molecular formula C13H8BrClF3NO B2428658 4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline CAS No. 2514625-32-0

4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline

Cat. No. B2428658
CAS RN: 2514625-32-0
M. Wt: 366.56
InChI Key: FNRIBANYZYUPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . Another study discusses the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol took place with a number of halogen-substituted molecules in extraordinary yields, because of electronic effects .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex. For example, the reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol took place with a number of halogen-substituted molecules in extraordinary yields, because of electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate have been reported. Its freezing point is 308.15K . The enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .

Scientific Research Applications

Supramolecular Structure Analysis

  • Isostructural Properties : 4-(4′-Iodo)phenoxyaniline, similar to 4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline, has been found to be isostructural with its bromo, chloro, and ethynyl counterparts, demonstrating interesting aspects of supramolecular chemistry (Dey & Desiraju, 2004).

Chemical Synthesis and Properties

  • Synthesis of Key Intermediates : It has been used in the synthesis of key intermediates like N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, which is vital in producing antitumor agents (Feng-mei & He-qin, 2009).
  • Palladium-Catalyzed Reactions : The compound plays a role in palladium-catalyzed reactions to form various derivatives, highlighting its importance in organic synthesis (Ames & Bull, 1982).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Research on similar compounds shows considerable antimicrobial activity against various microorganisms, suggesting potential pharmaceutical applications (Shivashankar et al., 2009).
  • Urease Inhibitory Activity : A related compound demonstrated significant urease inhibitory activity, which has implications in medical and agricultural fields (Zulfiqar et al., 2020).

Photophysical and Electrochemical Studies

  • Photochemical Properties : Studies on related phthalocyanine compounds with similar substituents showed unique photochemical and photophysical properties, relevant in material science (Kırbaç et al., 2014).
  • Electrochemical Oxidation : Investigations into the electrochemical oxidation of compounds with similar structures have been conducted, providing insights into their chemical behavior (Kádár et al., 2001).

Environmental and Analytical Chemistry

  • Environmental Fate and Analysis : The transformation and fate of similar bromophenols during water chlorination have been studied, important for understanding their environmental impact (Xiang et al., 2020).

Safety and Hazards

Safety data sheets indicate that related compounds like 4-Chloro-3-(trifluoromethyl)phenyl isocyanate can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .

Future Directions

The future directions for the study of this compound and its related compounds could involve further exploration of their potential applications in various fields such as pharmaceuticals and agrochemicals. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make these compounds interesting subjects for future research .

properties

IUPAC Name

3-bromo-4-[4-chloro-3-(trifluoromethyl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF3NO/c14-10-5-7(19)1-4-12(10)20-8-2-3-11(15)9(6-8)13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRIBANYZYUPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.